molecular formula C13H10ClN3O3S B11598383 methyl (2Z)-{(2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate

methyl (2Z)-{(2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate

Cat. No.: B11598383
M. Wt: 323.76 g/mol
InChI Key: XFVSULLQABBGSH-GLAPMDOXSA-N
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Description

METHYL 2-[(5Z)-2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE is a complex organic compound with a unique structure that includes a thiazole ring, a hydrazine moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(5Z)-2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Hydrazine Addition: The thiazole intermediate is then reacted with hydrazine hydrate to introduce the hydrazine moiety.

    Condensation with 4-Chlorobenzaldehyde: The resulting hydrazine derivative is condensed with 4-chlorobenzaldehyde to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(5Z)-2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazine moiety to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

METHYL 2-[(5Z)-2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its potential to form stable complexes with metals can be explored for materials science applications.

    Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of METHYL 2-[(5Z)-2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with enzyme active sites, inhibiting their function. The thiazole ring may also interact with biological receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL 2-[(5Z)-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE
  • **METHYL 2-[(5Z)-2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE

Uniqueness

The presence of the 4-chlorophenyl group in METHYL 2-[(5Z)-2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE imparts unique chemical properties, such as increased electron-withdrawing effects, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C13H10ClN3O3S

Molecular Weight

323.76 g/mol

IUPAC Name

methyl (2Z)-2-[(2Z)-2-[(E)-(4-chlorophenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene]acetate

InChI

InChI=1S/C13H10ClN3O3S/c1-20-11(18)6-10-12(19)16-13(21-10)17-15-7-8-2-4-9(14)5-3-8/h2-7H,1H3,(H,16,17,19)/b10-6-,15-7+

InChI Key

XFVSULLQABBGSH-GLAPMDOXSA-N

Isomeric SMILES

COC(=O)/C=C\1/C(=O)N/C(=N/N=C/C2=CC=C(C=C2)Cl)/S1

Canonical SMILES

COC(=O)C=C1C(=O)NC(=NN=CC2=CC=C(C=C2)Cl)S1

Origin of Product

United States

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